molecular formula C12H9NO B099244 2-Methoxy-1-naphthonitrile CAS No. 16000-39-8

2-Methoxy-1-naphthonitrile

Cat. No.: B099244
CAS No.: 16000-39-8
M. Wt: 183.21 g/mol
InChI Key: KPIZWRFKCSLGQK-UHFFFAOYSA-N
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Description

2-Methoxy-1-naphthonitrile is an organic compound with the molecular formula C12H9NO. It is a derivative of naphthalene, characterized by the presence of a methoxy group (-OCH3) and a nitrile group (-CN) attached to the naphthalene ring. This compound is known for its applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methoxy-1-naphthonitrile can be synthesized through several methods. One common synthetic route involves the reaction of 2-methoxynaphthalene with 1,1-dichlorodimethyl ether in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone and requires heating to around 50°C for several hours .

Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The purification process often includes recrystallization or distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-1-naphthonitrile undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: Electrophilic substitution reactions can occur on the naphthalene ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products:

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of 2-methoxy-1-naphthylamine.

    Substitution: Formation of halogenated derivatives of this compound.

Scientific Research Applications

2-Methoxy-1-naphthonitrile has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methoxy-1-naphthonitrile depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The nitrile group can participate in nucleophilic addition reactions, while the methoxy group can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules.

Comparison with Similar Compounds

  • 2-Methoxy-1-naphthalenecarbonitrile
  • 1-Cyano-2-methoxynaphthalene
  • 2-Methoxy-1-naphthylamine

Comparison: 2-Methoxy-1-naphthonitrile is unique due to the specific positioning of the methoxy and nitrile groups on the naphthalene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, highlighting its importance in research and industry.

Properties

IUPAC Name

2-methoxynaphthalene-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO/c1-14-12-7-6-9-4-2-3-5-10(9)11(12)8-13/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPIZWRFKCSLGQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70166783
Record name 2-Methoxy-1-naphthonitrile
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Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16000-39-8
Record name 2-Methoxy-1-naphthalenecarbonitrile
Source CAS Common Chemistry
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Record name 2-Methoxy-1-naphthonitrile
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Record name 16000-39-8
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Record name 2-Methoxy-1-naphthonitrile
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Record name 2-methoxy-1-naphthonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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